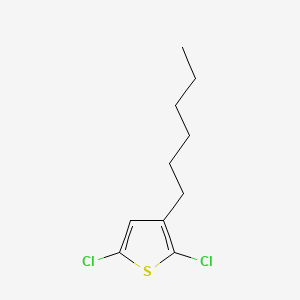
2,5-Dichloro-3-hexylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-3-hexylthiophene is a useful research compound. Its molecular formula is C10H14Cl2S and its molecular weight is 237.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of Polymers
DCHT derivatives have been investigated for their potential as non-linear optical (NLO) materials. The first hyperpolarizability (β) values calculated for various derivatives demonstrate significant NLO responses, indicating their suitability for applications in optical devices . For instance, certain synthesized derivatives exhibited β values exceeding 2800 au, marking them as promising candidates for future NLO applications.
Organic Photovoltaics
DCHT-based polymers like P3HT are extensively used in organic photovoltaic cells due to their ability to absorb sunlight and convert it into electrical energy efficiently. The performance metrics of P3HT in OPVs include:
- Power Conversion Efficiency (PCE) : PCE values can reach up to 6-7% under optimal conditions.
- Charge Mobility : High charge mobility (up to 0.12 cm²/Vs) enhances the efficiency of charge transport within the device .
Case Study: Synthesis and Characterization of P3HT
A study conducted on the synthesis of P3HT from DCHT highlighted its structural properties and performance in solar cells. The synthesized polymer showed excellent crystallinity and morphology, crucial for effective charge transport and light absorption in OPVs .
Case Study: Toxicological Effects
Research has also explored the toxicological impacts of DCHT derivatives on biological systems, revealing potential cytotoxic effects at certain concentrations. Flow cytometric studies indicated that exposure to specific concentrations could lead to cell death through alterations in membrane fluidity . These findings emphasize the importance of considering environmental safety when utilizing DCHT in industrial applications.
属性
CAS 编号 |
817181-79-6 |
|---|---|
分子式 |
C10H14Cl2S |
分子量 |
237.19 g/mol |
IUPAC 名称 |
2,5-dichloro-3-hexylthiophene |
InChI |
InChI=1S/C10H14Cl2S/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h7H,2-6H2,1H3 |
InChI 键 |
PCILERIXBDAQNJ-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(SC(=C1)Cl)Cl |
规范 SMILES |
CCCCCCC1=C(SC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















